(S)-去罗丹宁

描述

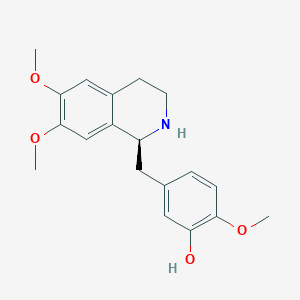

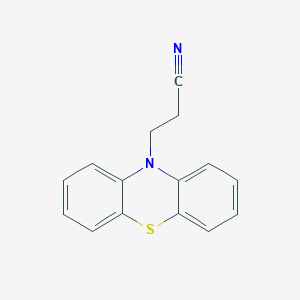

“(S)-Nor Laudanine” is an alkaloid that is derived from the opium poppy . It is a component of laudanum, a tincture of opium, which contains several opium alkaloids, including morphine and codeine .

Synthesis Analysis

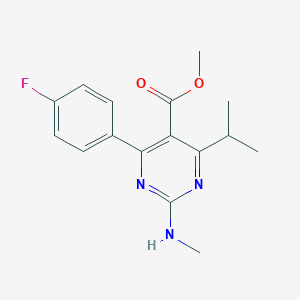

The synthesis of “(S)-Nor Laudanine” involves several steps. It starts with the methylation of (S)-reticuline to form (S)-laudanine . This is followed by 3’-O-methylation to yield (S)-laudanosine, N-demethylation to form tetrahydropapaverine, and finally dehydrogenation . The process involves the use of methyltransferases (MTs), which can add methyl groups to alkaloid molecules, altering their physicochemical properties and bioactivity .Molecular Structure Analysis

The molecular structure of “(S)-Nor Laudanine” is complex and involves several functional groups. It is derived from the opium poppy and contains several opium alkaloids . The structure is influenced by the methylation processes involved in its synthesis .Chemical Reactions Analysis

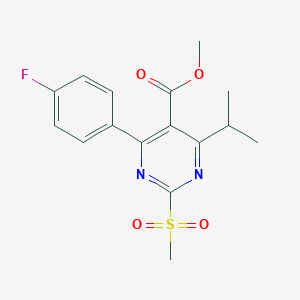

The chemical reactions involved in the synthesis of “(S)-Nor Laudanine” include methylation, demethylation, and dehydrogenation . These reactions are catalyzed by enzymes such as O-methyltransferases and N-methyltransferases .科学研究应用

生物碱途径中的生物合成

(S)-去罗丹宁在某些生物碱的生物合成中起着至关重要的作用。它是合成鸦片生物碱罂粟碱的途径中的关键中间体。该过程从将诺可克拉林转化为(S)-网状碱开始,然后甲基化为(S)-罗丹宁。随后的甲基化和(S)-罗丹宁的转化导致劳达诺辛和四氢罂粟碱的形成,它们是罂粟碱的前体。通过涉及稳定同位素标记前体的研究阐明的这一途径突出了(S)-去罗丹宁在植物生物碱生物合成中的重要性,如罂粟(Han et al., 2010)。

生物碱生物合成中的酶促表征

对(S)-去罗丹宁在生物碱生物合成中的作用的进一步研究包括对其转化中涉及的特定酶的研究。在睡莲中已发现 S-腺苷甲硫氨酸:(R,S)-网状碱 7-O-甲基转移酶等酶,它在四氢苯并异喹啉生物合成中将网状碱转化为罗丹宁。这种酶具有对包括(S)-去罗丹宁在内的各种底物进行顺序 O-甲基化的独特能力,强调了其在生物合成途径中的重要性(Ounaroon et al., 2003)。

属性

IUPAC Name |

5-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBARFBACJNHQIC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427583 | |

| Record name | (S)-Nor Laudanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Nor Laudanine | |

CAS RN |

1206614-00-7 | |

| Record name | (S)-Nor Laudanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)

![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)

![3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B133818.png)

![1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B133821.png)